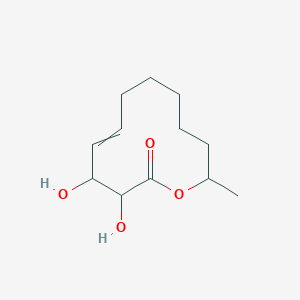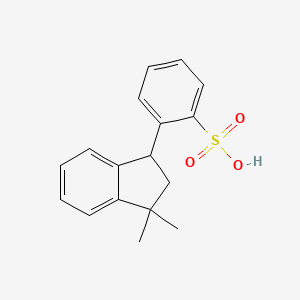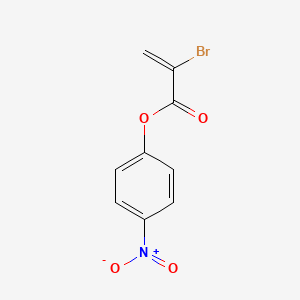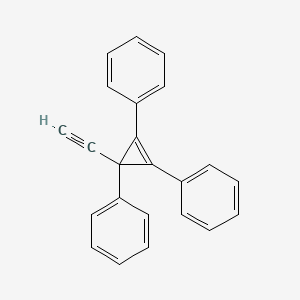
1,1',1''-(3-Ethynylcycloprop-1-ene-1,2,3-triyl)tribenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Triphenyl-3-ethynyl-1-cyclopropene is an organic compound characterized by a cyclopropene ring substituted with three phenyl groups and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Triphenyl-3-ethynyl-1-cyclopropene typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the ethynyl group. One common method involves the reaction of diphenylacetylene with phenylacetylene in the presence of a catalyst to form the cyclopropene ring. The reaction conditions often require a strong base and a transition metal catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,2,3-Triphenyl-3-ethynyl-1-cyclopropene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Triphenyl-3-ethynyl-1-cyclopropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other saturated hydrocarbons.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of triphenylacetic acid or benzophenone derivatives.
Reduction: Formation of 1,2,3-triphenyl-3-ethyl-1-cyclopropene.
Substitution: Formation of nitro or halogenated derivatives of the phenyl groups.
Scientific Research Applications
1,2,3-Triphenyl-3-ethynyl-1-cyclopropene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,2,3-Triphenyl-3-ethynyl-1-cyclopropene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in cycloaddition reactions, forming new chemical bonds and structures. The ethynyl group can act as a reactive site for further functionalization, while the phenyl groups provide stability and influence the compound’s reactivity.
Comparison with Similar Compounds
1,2,3-Triphenyl-3-ethynyl-1-cyclopropene can be compared with other similar compounds, such as:
1,2,3-Triphenyl-1-cyclopropene: Lacks the ethynyl group, resulting in different reactivity and applications.
1,2,3-Triphenyl-3-methylcyclopropene:
The uniqueness of 1,2,3-Triphenyl-3-ethynyl-1-cyclopropene lies in its combination of a cyclopropene ring with both phenyl and ethynyl substituents, providing a versatile platform for further chemical modifications and applications.
Properties
CAS No. |
108768-71-4 |
|---|---|
Molecular Formula |
C23H16 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(1-ethynyl-2,3-diphenylcycloprop-2-en-1-yl)benzene |
InChI |
InChI=1S/C23H16/c1-2-23(20-16-10-5-11-17-20)21(18-12-6-3-7-13-18)22(23)19-14-8-4-9-15-19/h1,3-17H |
InChI Key |
DQNSBLCUWZBGOO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


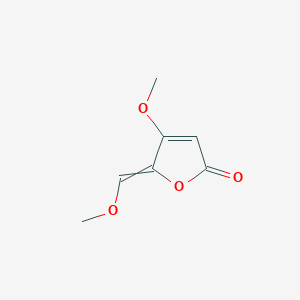
![6-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethyl]-2,3-dimethoxybenzaldehyde](/img/structure/B14313416.png)
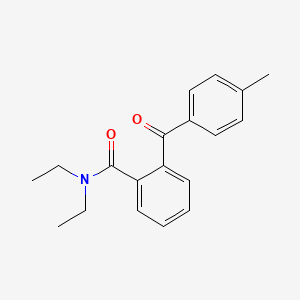
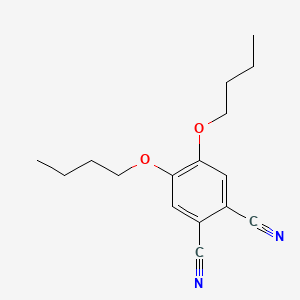
silane](/img/structure/B14313442.png)
![N,N-Bis[(trifluoromethyl)sulfanyl]methanamine](/img/structure/B14313443.png)
![4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine](/img/structure/B14313448.png)
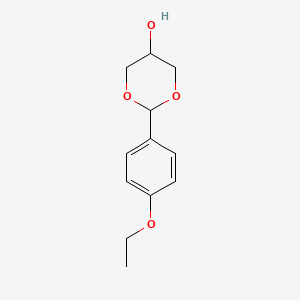
![Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]-](/img/structure/B14313453.png)
![4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile](/img/structure/B14313460.png)
